![molecular formula C7H7Cl2N3 B2623822 4,6-dichloro-N-cyclopropylpyrimidin-2-amine CAS No. 270929-29-8](/img/structure/B2623822.png)
4,6-dichloro-N-cyclopropylpyrimidin-2-amine
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Overview
Description
4,6-dichloro-N-cyclopropylpyrimidin-2-amine is a chemical compound with the CAS Number: 270929-29-8 . It has a molecular weight of 204.06 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4,6-dichloro-N-cyclopropylpyrimidin-2-amine . The InChI code is 1S/C7H7Cl2N3/c8-5-3-6(9)12-7(11-5)10-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 204.06 . It is stored at a temperature of 4°C .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including 4,6-dichloro-N-cyclopropylpyrimidin-2-amine, have been reported to exhibit anticancer properties . For example, they have been used in the modulation of myeloid leukemia .
Antimicrobial Applications
These compounds have also shown antimicrobial properties, making them valuable in the development of new antimicrobial drugs .
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also demonstrated antifungal properties .
Antiparasitic Applications
Research has shown that these compounds can be used in the development of antiparasitic drugs .
Diuretic Applications
Pyrimidine derivatives have been used in the development of diuretic drugs .
Antitumor Applications
These compounds have also been used in the development of antitumor drugs .
Antifilarial Applications
Research has shown that pyrimidine derivatives can be used in the development of antifilarial drugs .
DNA Topoisomerase II Inhibitors
Pyrimidine derivatives have been used as DNA topoisomerase II inhibitors .
Safety and Hazards
Mechanism of Action
- The primary target of 4,6-dichloro-N-cyclopropylpyrimidin-2-amine is :
- The role of this target involves :
- 4,6-dichloro-N-cyclopropylpyrimidin-2-amine interacts with its target by :
- As a result of this interaction, :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
4,6-dichloro-N-cyclopropylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-3-6(9)12-7(11-5)10-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQRJHBCMKZLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-cyclopropylpyrimidin-2-amine |
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